4'-Bromo-3-(4-fluorophenyl)propiophenone
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Overview
Description
4’-Bromo-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11BrF2O. It is a derivative of propiophenone, characterized by the presence of a bromine atom at the 4’ position and a fluorine atom at the 4 position of the phenyl ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(4-fluorophenyl)propiophenone typically involves the bromination of propiophenone derivatives. One common method is the α-bromination of acetophenone derivatives using brominating agents such as liquid bromine, N-bromosuccinimide (NBS), or copper bromide . The reaction conditions often include the use of solvents like carbon disulfide and catalysts such as anhydrous aluminum chloride .
Industrial Production Methods
In industrial settings, the synthesis of 4’-Bromo-3-(4-fluorophenyl)propiophenone may involve large-scale bromination reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The carbonyl group can be reduced to yield secondary alcohols using reducing agents like sodium borohydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Coupling: Organoboron reagents and palladium catalysts under mild conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Secondary alcohols.
Coupling: Biaryl compounds.
Scientific Research Applications
4’-Bromo-3-(4-fluorophenyl)propiophenone is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-2,4-9H,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBOPSHNYYVVCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471099 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875433-11-7 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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